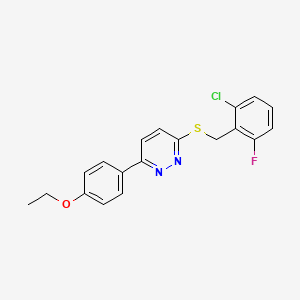

3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine

Description

Properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-6-(4-ethoxyphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2OS/c1-2-24-14-8-6-13(7-9-14)18-10-11-19(23-22-18)25-12-15-16(20)4-3-5-17(15)21/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHGAXAWYXYHDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

Substitution Reactions:

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions could target the aromatic rings or the pyridazine core, potentially altering the compound’s electronic properties.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the pyridazine core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under conditions such as reflux or microwave irradiation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, altering their function and leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine with related pyridazine derivatives:

Key Observations:

- Substituent Effects : The 4-ethoxyphenyl group in the target compound likely increases hydrophilicity compared to the pyridin-2-yl analog (logP reduction ~0.5–1.0 units estimated). Piperazine-containing analogs (e.g., ) exhibit basicity due to the nitrogen-rich moiety, whereas the target compound’s thioether and ethoxy groups favor neutral to slightly acidic pH stability.

- Halogen Influence : The 2-chloro-6-fluorobenzyl group mirrors substituents in bioactive compounds (e.g., LPSF/PTS10 in ), which enhance resistance to oxidative degradation.

- Biological Activity : Triazolopyridazines (e.g., ) show that aryl substituents at the 6-position correlate with antimicrobial potency. The target compound’s ethoxy group may modulate membrane permeability or target binding compared to methyl or halophenyl groups.

Biological Activity

3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)pyridazine is a complex organic compound characterized by its unique chemical structure, which includes a pyridazine ring and various substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 414.9 g/mol. Its structure can be represented as follows:

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing thiazolidinone and pyrimidine scaffolds have shown efficacy in inhibiting viral replication, particularly against Chlamydia and various RNA viruses. The mechanism often involves interference with viral polymerases and other essential enzymes, which are critical for viral replication .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary tests suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The structure-activity relationship (SAR) studies indicate that the presence of halogenated phenyl groups enhances the antimicrobial efficacy of the compound .

Case Studies

-

In Vitro Studies on Antiviral Activity :

- A study demonstrated that derivatives of pyridazine compounds significantly inhibited the activity of NS5B RNA polymerase, with IC50 values ranging from 0.26 μM to 0.35 μM against Hepatitis C virus (HCV). The presence of electron-withdrawing groups like chlorine and fluorine was found to enhance activity .

- Antimicrobial Spectrum :

The mechanism of action for this compound appears to involve binding to specific molecular targets within pathogens, leading to modulation of their biological functions. This may include:

- Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in viral replication.

- Disruption of Cellular Processes : By interfering with cellular pathways, these compounds can hinder pathogen growth and replication.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 414.9 g/mol |

| Antiviral IC50 (HCV NS5B) | 0.26 - 0.35 μM |

| Antimicrobial Spectrum | Active against Gram-positive and Gram-negative bacteria |

| Toxicity (Human Cells) | Low toxicity observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.